molecular formula C22H15Cl2F2NO2 B2604945 (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one CAS No. 477888-62-3

(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one

Cat. No.: B2604945
CAS No.: 477888-62-3
M. Wt: 434.26
InChI Key: IAXGGQMDCTZXJU-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a chalcone derivative characterized by:

  • A prop-2-en-1-one backbone with an (E)-configuration.
  • A 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl substituent at the ketone position.
  • A (4-chloro-2-fluorophenyl)amino group at the β-carbon.

Chalcones like this are synthesized via Claisen-Schmidt condensation and are explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their conjugated π-system and substituent-driven electronic effects .

Properties

IUPAC Name

(E)-3-(4-chloro-2-fluoroanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F2NO2/c23-15-6-9-21(20(26)12-15)27-11-10-22(28)14-4-7-16(8-5-14)29-13-17-18(24)2-1-3-19(17)25/h1-12,27H,13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXGGQMDCTZXJU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)C=CNC3=C(C=C(C=C3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)/C=C/NC3=C(C=C(C=C3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings.

    Amination: Formation of the amino group on the aromatic ring.

    Etherification: Introduction of the methoxy group.

    Condensation: Formation of the prop-2-en-1-one moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the prop-2-en-1-one moiety to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Key Properties

  • Molecular Formula : C22H16ClF2N
  • Molecular Weight : 416.27 g/mol
  • Solubility : Varies based on solvent; commonly used in organic solvents.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the chloro and fluoro substituents may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of similar compounds showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Compounds containing amino groups have been shown to possess antimicrobial activity. The specific structure of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one may provide a scaffold for developing new antimicrobial agents.

Case Study:

In vitro studies have indicated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

Enzyme Inhibition

The compound's unique structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be crucial in designing drugs that target metabolic disorders.

Research Findings:

Studies have shown that structurally related compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .

Mechanism of Action

The mechanism of action of (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent R1 (Ketone Position) Substituent R2 (β-Carbon) Key Structural Differences
Target Compound 4-[(2-Chloro-6-fluorophenyl)methoxy] (4-Chloro-2-fluorophenyl)amino Reference compound for comparison.
(2E)-1-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one 4-[(2-Chloro-6-fluorophenyl)methoxy] (2,3-Dimethylphenyl)amino Replacement of halogenated aryl amino with methyl groups; reduced electron-withdrawing effects.
(2E)-1-(3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propenone 3-[(2-Chloro-6-fluorophenyl)methoxy] [4-(Trifluoromethoxy)phenyl]amino Methoxy vs. trifluoromethoxy group; altered lipophilicity and steric bulk.
(E)-1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one 4-Fluorophenyl 2-Hydroxyphenyl Lack of amino group and methoxy substituents; phenolic -OH enhances hydrogen bonding.

Key Observations :

  • The trifluoromethoxy group in the analog from introduces stronger electronegativity and metabolic stability but may reduce solubility.

Yield and Purity Challenges :

  • Halogenated substrates (e.g., 2-chloro-6-fluorobenzyl chloride) may lower reaction yields due to steric and electronic effects.
  • Amino group incorporation necessitates careful pH control to avoid side reactions .

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~465 g/mol 409.88 g/mol 242.25 g/mol
LogP (Predicted) ~4.8 (highly lipophilic) ~4.2 ~3.1
Hydrogen Bonding N–H (donor), O (acceptor) N–H (donor) O–H (donor/acceptor)
Crystallinity Likely high (C–H⋯O/F interactions) Moderate (dimethyl groups reduce packing) Low (phenolic -OH disrupts packing)

Crystal Structure Insights :

  • Bromo/chloro-substituted chalcones (e.g., ) exhibit planar geometries with dihedral angles <10°, stabilized by C–H⋯O/F interactions. The target compound likely adopts a similar conformation, enhancing stability.
  • Short halogen⋯halogen contacts (e.g., Br⋯Cl in ) may further stabilize the crystal lattice in halogen-rich analogs.

Biological Activity

The compound (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a member of the class of compounds known for their potential biological activities, particularly in the realm of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H16Cl2FNO, and it features a complex structure that includes multiple aromatic rings and halogen substituents. The presence of fluorine and chlorine atoms is significant as these halogens can enhance biological activity by influencing the electronic properties of the compound.

This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. By inhibiting EGFR, it can block downstream signaling pathways that promote cell proliferation and survival. This mechanism is similar to other compounds in its class, such as Afatinib and Dacomitinib, which are known irreversible inhibitors of EGFR and HER2 tyrosine kinases .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that the introduction of fluorine atoms into phenyl rings enhances the cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) suggests that these halogenated compounds can effectively induce apoptosis in cancer cells through multiple pathways, including the modulation of protein expression involved in cell cycle regulation and apoptosis .

Antibacterial Activity

In addition to its anticancer effects, there is emerging evidence regarding the antibacterial properties of similar compounds. For example, fluoroaryl derivatives have demonstrated notable antibacterial activity against Staphylococcus aureus, with effective minimum inhibitory concentrations (MICs) reported . The structural modifications in these compounds play a crucial role in their ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of structurally related compounds found that those with halogen substitutions exhibited enhanced potency against A431 human epidermoid carcinoma cells. The IC50 values indicated significant cytotoxicity, with some derivatives achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Study 2: Antibacterial Properties

In a comparative analysis, fluoroarylbichalcophene derivatives were tested against S. aureus. The most effective compound, MA-1156, displayed an MIC value of 16 µM, demonstrating its potential as a novel antibacterial agent. The study employed scanning electron microscopy (SEM) to visualize the morphological changes in bacterial cells upon treatment, revealing significant damage to cell integrity compared to untreated controls .

Data Tables

Compound Activity Type IC50 (µM) Mechanism
MA-1156Antibacterial16Disruption of bacterial membranes
AfatinibAnticancer<10EGFR inhibition
DacomitinibAnticancer<5EGFR/HER2 inhibition

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-[(4-chloro-2-fluorophenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. For example:
  • React substituted acetophenones (e.g., 4-[(2-chloro-6-fluorophenyl)methoxy]acetophenone) with an appropriately substituted aldehyde (e.g., 4-chloro-2-fluorobenzaldehyde) under basic conditions (e.g., KOH in ethanol) at 0–50°C.
  • Monitor reaction progress via TLC and purify using column chromatography.
  • Confirm the E-configuration using NMR coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer : Use a combination of:
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, NH stretch ~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assign protons and carbons to confirm substituent positions and stereochemistry. For example, vinylic protons in the E-isomer show coupling constants >12 Hz.
  • HR-MS : Verify molecular ion peaks and fragmentation patterns .

Q. What crystallographic methods are used to determine the 3D structure?

  • Methodological Answer :
  • Grow single crystals via slow evaporation (e.g., using ethanol or DCM/hexane mixtures).
  • Perform single-crystal XRD to resolve bond lengths, angles, and packing. For chalcone derivatives, typical monoclinic systems (e.g., P2₁/c) are observed with unit cell parameters similar to a ≈ 11.9 Å, b ≈ 10.4 Å, c ≈ 23.7 Å, β ≈ 92.3° .
  • Use software like SHELX for refinement and Mercury for visualization.

Advanced Research Questions

Q. How do HOMO-LUMO energies and global reactivity descriptors inform the compound's stability and reactivity?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-311G(d,p)) to compute frontier molecular orbitals.
  • Calculate parameters using Koopman’s theorem:
ParameterFormulaInterpretation
Ionization Potential (I)I = −EHOMOPredicts electron-donating ability
Electron Affinity (A)A = −ELUMOPredicts electron-accepting ability
Global Electrophilicity (ω)ω = (μ²)/(2η)Quantifies reactivity toward nucleophiles
  • Compare with experimental data (e.g., UV-Vis λmax) to validate computational models .

Q. How can crystallographic data resolve discrepancies between experimental and computational structural predictions?

  • Methodological Answer :
  • Overlay XRD-derived bond lengths/angles with DFT-optimized geometries.
  • For example, if DFT predicts a C=O bond length of 1.22 Å but XRD shows 1.25 Å, assess solvent effects or intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice.
  • Use Hirshfeld surface analysis to quantify intermolecular contacts influencing stability .

Q. What experimental controls are critical in evaluating antimicrobial activity?

  • Methodological Answer :
  • Use standardized protocols (e.g., CLSI guidelines):
  • Positive Control : Ciprofloxacin for bacteria, fluconazole for fungi.
  • Negative Control : DMSO (solvent control).
  • Perform dose-response assays (e.g., 10–100 µg/mL) and calculate MIC/MBC values.
  • Validate results with triplicate trials and statistical analysis (e.g., ANOVA) to address biological variability .

Q. How can substituent effects on the phenyl rings modulate biological activity?

  • Methodological Answer :
  • Synthesize analogs with varied substituents (e.g., -OCH₃, -NO₂, -CF₃) at the 4-position.
  • Correlate electronic (Hammett σ values) or steric parameters with bioactivity using QSAR models.
  • For instance, electron-withdrawing groups (e.g., -Cl, -F) may enhance membrane penetration via increased lipophilicity .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental UV-Vis absorption spectra?

  • Methodological Answer :
  • Re-optimize DFT parameters (e.g., solvent model: IEF-PCM for ethanol).
  • Check for excited-state contributions (e.g., TD-DFT vs. CIS calculations).
  • Experimentally, verify solvent polarity effects (e.g., redshift in polar solvents due to π→π* transitions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.